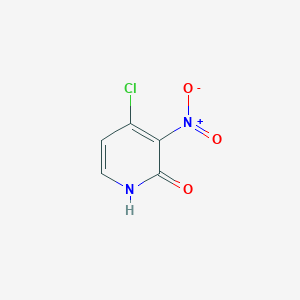
4-Chloro-2-hydroxy-3-nitropyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 4-Chloro-2-hydroxy-3-nitropyridine, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involves novel protocols using Vilsmeier–Haack chlorination. The structural characteristics of these compounds are elucidated through X-ray analysis, IR, NMR, and electronic spectroscopy, highlighting their complex synthesis pathways and the importance of precise conditions for their production (Jukić et al., 2010).
Molecular Structure Analysis
The molecular structure and vibrational assignments of compounds with nitropyridine components have been extensively analyzed using density functional theory (DFT). For example, studies on 3-hydroxy-6-methyl-2-nitropyridine utilized DFT B3LYP methods, revealing insights into the molecule's stability, bond strength, and electron density distributions (Karnan et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-Chloro-2-hydroxy-3-nitropyridine and its analogs demonstrate the compound's reactivity and versatility. For instance, reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine explored the production of various heterocyclic compounds, highlighting the influence of solvents and catalysts on yield and reaction pathways (Okafor, 1976).
Physical Properties Analysis
Vibrational spectroscopic studies, such as FT-IR and FT-Raman, alongside natural bond orbital (NBO) analysis and molecular electrostatic potential surface investigations, provide comprehensive insights into the physical properties of nitropyridine derivatives. These analyses contribute to a deeper understanding of the compound's molecular stability, vibrational characteristics, and electronic structure (Balachandran et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-hydroxy-3-nitropyridine derivatives are influenced by their molecular structure and the presence of functional groups. Studies involving nitration, base-catalyzed reactions, and the effects of different solvents shed light on the compound's reactivity and potential for creating complex molecular structures. Such investigations highlight the intricacies of chemical behavior and the importance of specific conditions for desired reactions (Smirnov et al., 1971).
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Nitropyridines
- Field : Organic Chemistry
- Application : Nitropyridines are synthesized from pyridine and substituted pyridines with N2O5 in an organic solvent . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
- Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
-
Preparation of Nitropyridine Derivatives
- Field : Medicinal Chemistry
- Application : A process for the preparation of nitropyridine derivatives of Formula (I) and its salt and precursors such as halogenated amino pyridines .
- Method : The specific method of preparation is not detailed in the patent abstract .
- Results : The results or outcomes of this process are not provided in the patent abstract .
-
Synthesis of Novel Sulfonates
-
Synthesis of 4-Ethoxy-3-Nitropyridine and 4-Chloro-3-Nitropyridine
- Field : Organic Chemistry
- Application : 4-Hydroxy-3-nitropyridine may be used in the synthesis of 4-ethoxy-3-nitropyridine and 4-chloro-3-nitropyridine .
- Method : This is achieved by treating 4-Hydroxy-3-nitropyridine with phosphorus pentachloride (PCl5) followed by ethanol for 4-ethoxy-3-nitropyridine, and with PCl5-POCl3 (phosphorus oxychloride) for 4-chloro-3-nitropyridine .
- Results : The specific results or outcomes of these syntheses are not provided .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIZCTHOMJXNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333951 | |
| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxy-3-nitropyridine | |
CAS RN |
165547-79-5 | |
| Record name | 4-Chloro-2-hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitro-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


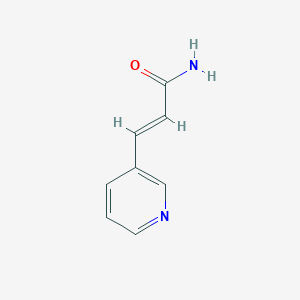
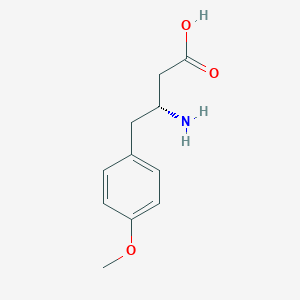
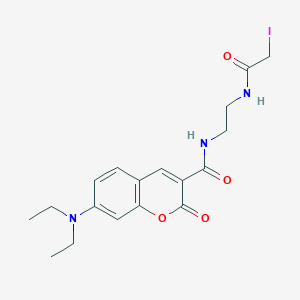
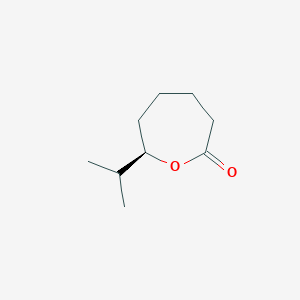
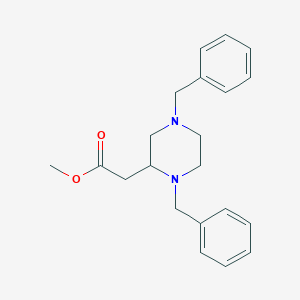

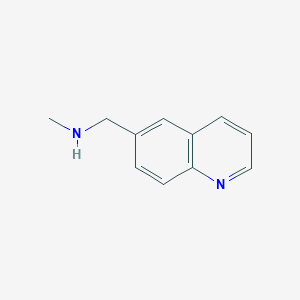
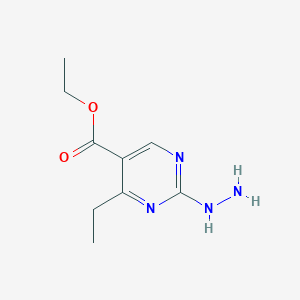
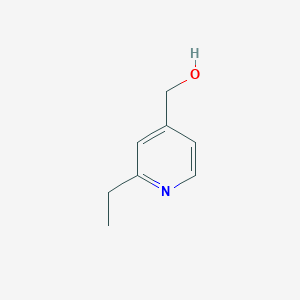



![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)
